5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound is a pyrazolopyrimidinone derivative. Pyrazolopyrimidinones are a class of compounds that have been studied for their potential biological activities . The compound has a pyrazolo[3,4-d]pyrimidin-4-one core, which is substituted at the 5-position with a 3,4-dichlorobenzyl group and at the 1-position with a 2-fluorobenzyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazolopyrimidinone core followed by substitution at the appropriate positions with the 3,4-dichlorobenzyl and 2-fluorobenzyl groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolopyrimidinone core with the two benzyl groups attached at the 1- and 5-positions. The 3,4-dichlorobenzyl and 2-fluorobenzyl substituents would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the conditions. Under certain conditions, it might undergo reactions typical of pyrazolopyrimidinones, benzyl groups, or halogenated aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogenated benzyl groups could increase its lipophilicity compared to unsubstituted pyrazolopyrimidinones .Scientific Research Applications
Anticancer and Antiproliferative Applications
Compounds with structures related to 5-(3,4-dichlorobenzyl)-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and evaluated for their potential anticancer and antiproliferative activities. For instance, a study highlighted the synthesis of novel fluoro-substituted compounds exhibiting anti-lung cancer activity through various synthetic pathways, potentially offering insights into the therapeutic applications of similar structures (Hammam et al., 2005). Similarly, phenylbipyridinylpyrazoles have shown broad-spectrum activity against tumor cell lines, suggesting that structural analogs could serve as promising therapeutic agents targeting human malignancies (Al-Sanea et al., 2015).
Antiinflammatory and Antidepressant Activities
Derivatives of pyrazolo[3,4-d]pyrimidine, including those with modifications similar to the compound , have been designed and synthesized with potential anticonvulsant and antidepressant activities. These findings underscore the compound's potential in the development of new therapeutic agents for treating neurological disorders (Zhang et al., 2016).
Inhibition of Phosphodiesterase 9 (PDE9)
Compounds related to this compound have been identified as potent and selective inhibitors of phosphodiesterase 9 (PDE9), suggesting potential applications in the treatment of Alzheimer's disease and other neurological conditions (Wunder et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN4O/c20-15-6-5-12(7-16(15)21)9-25-11-23-18-14(19(25)27)8-24-26(18)10-13-3-1-2-4-17(13)22/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDFEHKRIKMENG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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